molecular formula C12H16ClN B11508512 1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine

1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine

Cat. No.: B11508512
M. Wt: 209.71 g/mol
InChI Key: MXEMMRONJLUDCG-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine is a chemical compound that belongs to the class of cyclobutylamines It features a cyclobutane ring substituted with an ethylamine group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with cyclobutanone in the presence of a base to form 1-(3-chlorophenyl)cyclobutan-1-ol. This intermediate is then subjected to reductive amination with ethylamine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 1-(3-chlorophenyl)cyclobutanone or 1-(3-chlorophenyl)cyclobutanecarboxylic acid.

    Reduction: Formation of 1-(3-chlorophenyl)-N-ethylcyclobutan-1-ol.

    Substitution: Formation of 1-(3-hydroxyphenyl)-N-ethylcyclobutan-1-amine or 1-(3-aminophenyl)-N-ethylcyclobutan-1-amine.

Scientific Research Applications

1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Shares the 3-chlorophenyl group but has a piperazine ring instead of a cyclobutane ring.

    1-(3-chlorophenyl)-2-(methylamino)propan-1-one: A cathinone derivative with a similar phenyl substitution pattern.

    1-(3-chlorophenyl)-N-methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring and an ethylamine group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine

InChI

InChI=1S/C12H16ClN/c1-2-14-12(7-4-8-12)10-5-3-6-11(13)9-10/h3,5-6,9,14H,2,4,7-8H2,1H3

InChI Key

MXEMMRONJLUDCG-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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